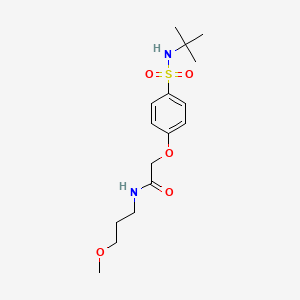
N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide, also known as TPA, is a chemical compound that has been extensively researched for its potential applications in various fields, including medicine, agriculture, and environmental science.
Applications De Recherche Scientifique
N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been found to have a number of potential applications in scientific research. For example, it has been studied for its ability to inhibit the growth of cancer cells, particularly in breast and lung cancer. N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Mécanisme D'action
The mechanism of action of N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and division. This may explain its potential anticancer properties.
Biochemical and Physiological Effects
In addition to its potential anticancer and antimicrobial properties, N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide has also been found to have other biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may make it useful in the treatment of certain diseases, such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide is that it is relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to optimize its use in certain applications.
Orientations Futures
There are many potential future directions for research on N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide. For example, further studies could be conducted to better understand its mechanism of action and to optimize its use in the treatment of various diseases. Additionally, N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide could be further studied for its potential applications in agriculture and environmental science, such as in the development of new pesticides or in the treatment of contaminated soil.
Méthodes De Synthèse
N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide can be synthesized via a multistep process involving the reaction of p-tolyl hydrazine with 2-chloroacetophenone to form 2-(p-tolyl)acetophenone hydrazone. This intermediate is then reacted with sodium azide and copper(I) iodide to produce N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide.
Propriétés
IUPAC Name |
N-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-7-9-13(10-8-11)16-19-17(22-20-16)14-5-3-4-6-15(14)18-12(2)21/h3-10H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTZOTJSEZFNOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7715269.png)
![N-(2H-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715276.png)


![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7715298.png)


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7715321.png)


![methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate](/img/structure/B7715339.png)


